REACTION_CXSMILES
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[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[C:4]([F:12])[CH:3]=1.[Si]([C:17]#[N:18])(C)(C)C.[CH3:19][C:20]([CH3:22])=O>>[C:17]([C:20]([NH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[C:4]([F:12])[CH:3]=1)([CH3:22])[CH3:19])#[N:18]
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Name
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|
Quantity
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1.68 g
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Type
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reactant
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Smiles
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NC1=CC(=C(C(=O)NC)C=C1)F
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Name
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|
Quantity
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4.93 g
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Type
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reactant
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Smiles
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[Si](C)(C)(C)C#N
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Name
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Quantity
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30 mL
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Type
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reactant
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Smiles
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CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 80° C. for 12 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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ADDITION
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Details
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The residue was diluted with water (50 mL)
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Type
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EXTRACTION
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Details
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The suspension was extracted with ethyl acetate (3×30 mL)
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Type
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WASH
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Details
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Combined organic layers were washed with brine (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo to dryness
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Type
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CUSTOM
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Details
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The resulting residue was triturated with a mixed solvent of hexanes and ethylether (20 mL-20 mL)
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Type
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FILTRATION
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Details
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The solid was collected by filtration
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Reaction Time |
12 h |
Name
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Type
|
product
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Smiles
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C(#N)C(C)(C)NC1=CC(=C(C(=O)NC)C=C1)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |